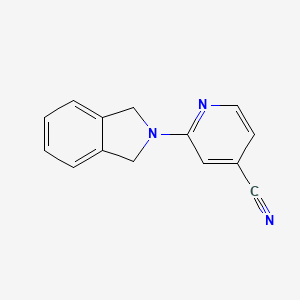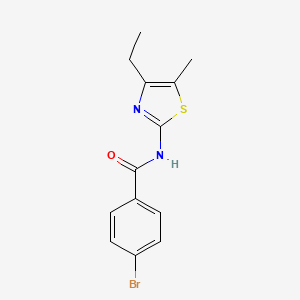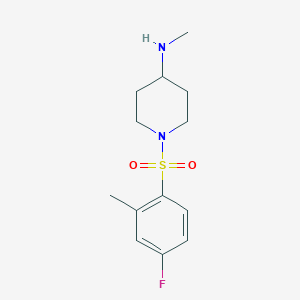![molecular formula C12H16F2N2O2 B7560027 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide, also known as DB844, is a potential drug candidate that has been extensively studied for its therapeutic properties. It belongs to the class of benzamides and is a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of Trypanosoma cruzi, the causative agent of Chagas disease.
作用機序
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide inhibits trypanothione reductase by binding to the enzyme's active site and preventing the reduction of trypanothione, a key molecule in the redox metabolism of T. cruzi. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the parasite. This compound has been shown to be highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective against T. cruzi in vitro and in vivo. In animal models of Chagas disease, this compound has been shown to reduce parasitemia and improve survival rates. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has a long half-life, which allows for once-daily dosing and makes it an attractive candidate for clinical development.
実験室実験の利点と制限
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has several advantages for lab experiments. It is highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism. It is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, this compound has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a tool for studying the redox metabolism of T. cruzi.
将来の方向性
There are several future directions for research on 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular interactions between this compound and trypanothione reductase could lead to the development of more potent and selective inhibitors of the enzyme. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials and to assess its potential as a treatment for Chagas disease. Finally, this compound could be used as a tool for studying the redox metabolism of T. cruzi and the role of trypanothione reductase in the survival of the parasite.
合成法
The synthesis of 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide involves the reaction of 2-amino-5-difluoromethoxybenzoic acid with ethylamine in the presence of thionyl chloride, followed by N-alkylation with ethylene oxide. The resulting compound is then treated with 4-nitrobenzenesulfonyl chloride and reduced with iron powder to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has been extensively studied for its potential use as a drug candidate for the treatment of Chagas disease. Chagas disease is a parasitic disease that affects millions of people worldwide, primarily in Latin America. The disease is caused by the protozoan parasite Trypanosoma cruzi, which is transmitted to humans through the bite of infected triatomine bugs. This compound has been shown to be a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of T. cruzi. Trypanothione reductase is a key enzyme in the redox metabolism of T. cruzi and is involved in the detoxification of reactive oxygen species. Inhibition of this enzyme leads to the accumulation of toxic intermediates and ultimately results in the death of the parasite.
特性
IUPAC Name |
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-2-15-7-8-16-11(17)9-5-3-4-6-10(9)18-12(13)14/h3-6,12,15H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISNOOXFJINJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)